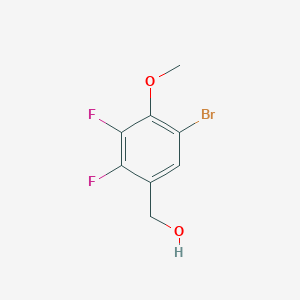

(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol

Description

(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of phenol, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups, and a methanol group is attached to the ring

Properties

IUPAC Name |

(5-bromo-2,3-difluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2,12H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBIYSWOXVYDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)F)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol can be achieved through several synthetic routes. One common method involves the bromination of 2,3-difluoro-4-methoxyphenol followed by the introduction of a methanol group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron powder. The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: The major products include 5-bromo-2,3-difluoro-4-methoxybenzaldehyde and 5-bromo-2,3-difluoro-4-methoxybenzoic acid.

Reduction: The major products include 5-bromo-2,3-difluoro-4-methoxyphenol and 5-bromo-2,3-difluoro-4-methoxybenzene.

Substitution: The major products depend on the nucleophile used, such as 5-methoxy-2,3-difluoro-4-methoxyphenylmethanol.

Scientific Research Applications

(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

- (5-Bromo-2,3-difluoro-4-methylphenyl)methanol

- (5-Bromo-2,3-difluoro-4-methoxyphenyl)boronic acid

- (5-Bromo-2,3-difluoro-4-methoxyphenyl)acetate

Uniqueness

(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of multiple halogen atoms can enhance its reactivity and potential biological activity compared to similar compounds .

Biological Activity

(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is C₈H₈BrF₂O, featuring a phenolic structure with bromine and fluorine substituents. The presence of these halogen atoms, along with the methoxy group, contributes to the compound's unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrF₂O |

| Molecular Weight | 235.05 g/mol |

| IUPAC Name | (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol |

The biological activity of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methanol group can form hydrogen bonds, while the halogen substituents may participate in halogen bonding, influencing enzyme activity and receptor binding. This interaction can lead to modulation of biochemical pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate significant antibacterial and antifungal properties, suggesting its potential for development into antimicrobial therapies .

Anticancer Activity

In vitro studies have demonstrated that (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol exhibits antiproliferative effects on cancer cell lines. For instance, it has been tested against MCF-7 human breast cancer cells with notable results:

- IC50 Values : The compound showed an IC50 value of approximately 0.075 µM in MCF-7 cells, indicating potent anticancer activity with low toxicity in non-cancerous cells .

Mechanistic studies revealed that the compound inhibits tubulin polymerization and induces apoptosis by regulating the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several case studies have investigated the structure-activity relationships (SAR) of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol:

- Anticancer Efficacy : A study demonstrated that derivatives of this compound outperformed several analogs in terms of anticancer efficacy against both Gram-positive and Gram-negative bacteria .

- Enzyme Interaction Studies : The compound was shown to modulate enzyme activities significantly, which could lead to new therapeutic strategies for targeting specific diseases .

Research Applications

The unique structural features of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol make it a valuable tool in various research domains:

- Organic Synthesis : It serves as an important intermediate in organic synthesis for developing complex molecules.

- Biochemical Assays : The compound can be utilized as a probe to study enzyme interactions and other biochemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.